molecular formula C19H15FN2O3S B498623 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-74-5

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B498623
CAS No.: 438488-74-5
M. Wt: 370.4g/mol
InChI Key: DTKLWBVFIRJUNH-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .

Scientific Research Applications

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • 1-ethyl-N-(2-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • 1-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Uniqueness

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with molecular targets .

Properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(12-6-5-7-13(18(12)16)19(22)23)26(24,25)21-15-9-4-3-8-14(15)20/h3-11,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKLWBVFIRJUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4F)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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